

Application Notes and Protocols for ABT-107 in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Agh-107

Cat. No.: B15614997

[Get Quote](#)

Disclaimer: No information was found for the compound "**Agh-107**." The following information is provided for "ABT-107," a selective $\alpha 7$ neuronal nicotinic receptor (nAChR) agonist, which is presumed to be the intended compound of interest based on the similarity in nomenclature. The protocols and data presented are for research purposes only.

Introduction

ABT-107 is a selective and potent full agonist of the $\alpha 7$ neuronal nicotinic acetylcholine receptor (nAChR).^{[1][2]} These receptors are ligand-gated ion channels that play a crucial role in various cognitive processes. Agonism of $\alpha 7$ nAChRs is a therapeutic strategy being investigated for cognitive deficits in neurological and psychiatric disorders. In preclinical research, ABT-107 has been evaluated in rodent models for its potential to ameliorate cognitive dysfunction, provide neuroprotection, and influence addiction-related behaviors.^{[3][4][5]} This document provides a summary of dosages and detailed protocols for the administration of ABT-107 in mouse models, based on available preclinical studies.

Data Presentation: ABT-107 Dosage in Rodent Models

The following table summarizes the dosages and administration routes for ABT-107 used in various rodent studies. It is important to note that optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental paradigm.

Species	Model/Assay	Dosage	Administration Route	Key Findings
Mouse (C57BL/6)	Nicotine Withdrawal-Induced Cognitive Deficits	0.003, 0.03, 0.3 mg/kg	Intraperitoneal (i.p.)	Did not reverse cognitive deficits at the tested doses. [6]
Mouse (DBA/2)	Sensory Gating	0.1 µmol/kg	Not specified	Significantly improved sensory gating. [1] [2]
Mouse (DBA/2)	Sensory Gating	1.0 µmol/kg	Not specified	Ineffective 30 minutes post-administration but effective at 180 minutes as plasma concentration decreased. [2]
Mouse (AD Transgenic APP-tau)	Tau Hyperphosphorylation	5 mg/kg/day	Intraperitoneal (i.p.) infusion	Attenuated tau hyperphosphorylation. [7]
Mouse	Pharmacokinetics	0.01, 0.1, 1.0 mg/kg	Intraperitoneal (i.p.)	Increased S9-GSK3 and decreased p-tau in the cortex and hippocampus. [7]
Rat (Sprague Dawley)	Nicotine-Seeking Behavior	0.03, 0.3 mg/kg	Intraperitoneal (i.p.)	Dose-dependently attenuated nicotine reinstatement. [3]

Rat	Parkinson's Disease Model (6-OHDA lesion)	0.25 mg/kg/day	Subcutaneous (s.c.) via minipump	Improved motor behaviors and enhanced striatal dopaminergic function.[4][5]
Rat (Sprague Dawley)	Acetylcholine Release	1, 3 μ mol/kg	Intraperitoneal (i.p.) daily for 3 days	Induced a significant, dose-dependent increase in acetylcholine release.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving ABT-107 administration in mice.

Protocol 1: Intraperitoneal (i.p.) Administration for Behavioral Studies

This protocol is adapted from studies investigating the effects of ABT-107 on nicotine withdrawal and cognitive function.[3][6]

- Objective: To assess the acute effects of ABT-107 on a specific behavioral outcome.
- Materials:
 - ABT-107
 - Sterile saline (0.9% NaCl)
 - Appropriate mouse strain (e.g., C57BL/6)
 - Standard animal housing
 - Tuberculin syringes (1 mL) with 27-30 gauge needles
 - Analytical balance and vortex mixer

- Procedure:
 - Drug Preparation:
 - On the day of the experiment, prepare a stock solution of ABT-107. ABT-107 is soluble in saline.[\[6\]](#)
 - Calculate the required concentration based on the desired dose (e.g., 0.3 mg/kg) and the average weight of the mice. The injection volume should be consistent, typically 5-10 mL/kg.
 - Prepare a vehicle control solution (sterile saline).
 - Animal Handling and Dosing:
 - Acclimate mice to the experimental room for at least 1 hour before dosing.
 - Weigh each mouse to determine the precise injection volume.
 - Administer ABT-107 or vehicle via intraperitoneal injection. For ABT-107, a pretreatment time of 15-30 minutes before behavioral testing is common.[\[6\]](#)[\[8\]](#)
 - Gently restrain the mouse, exposing the abdomen. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
 - Behavioral Testing:
 - Following the pretreatment period, place the mouse in the behavioral apparatus (e.g., fear conditioning chamber, operant chamber).
 - Record and analyze the behavioral data according to the specific experimental design.

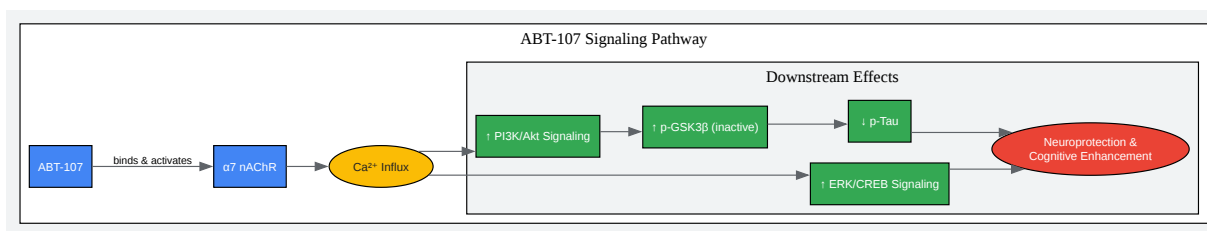
Protocol 2: Continuous Subcutaneous (s.c.) Administration via Osmotic Minipump

This protocol is based on a study investigating the neuroprotective effects of chronic ABT-107 administration in a rat model of Parkinson's disease, and is applicable to mouse models.[\[4\]](#)[\[5\]](#)

- Objective: To assess the long-term effects of continuous ABT-107 administration.
- Materials:
 - ABT-107
 - Vehicle (e.g., sterile saline)
 - Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration for the study
 - Surgical instruments for implantation
 - Anesthesia (e.g., isoflurane)
 - Analgesics for post-operative care
 - Clippers and surgical scrub
- Procedure:
 - Minipump Preparation:
 - Following the manufacturer's instructions, fill the osmotic minipumps with the calculated concentration of ABT-107 solution to deliver the desired daily dose (e.g., 0.25 mg/kg/day).
 - Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.
 - Surgical Implantation:
 - Anesthetize the mouse using isoflurane.
 - Shave and sterilize the skin on the back, slightly posterior to the scapulae.
 - Make a small midline incision in the skin.
 - Using blunt dissection, create a subcutaneous pocket.

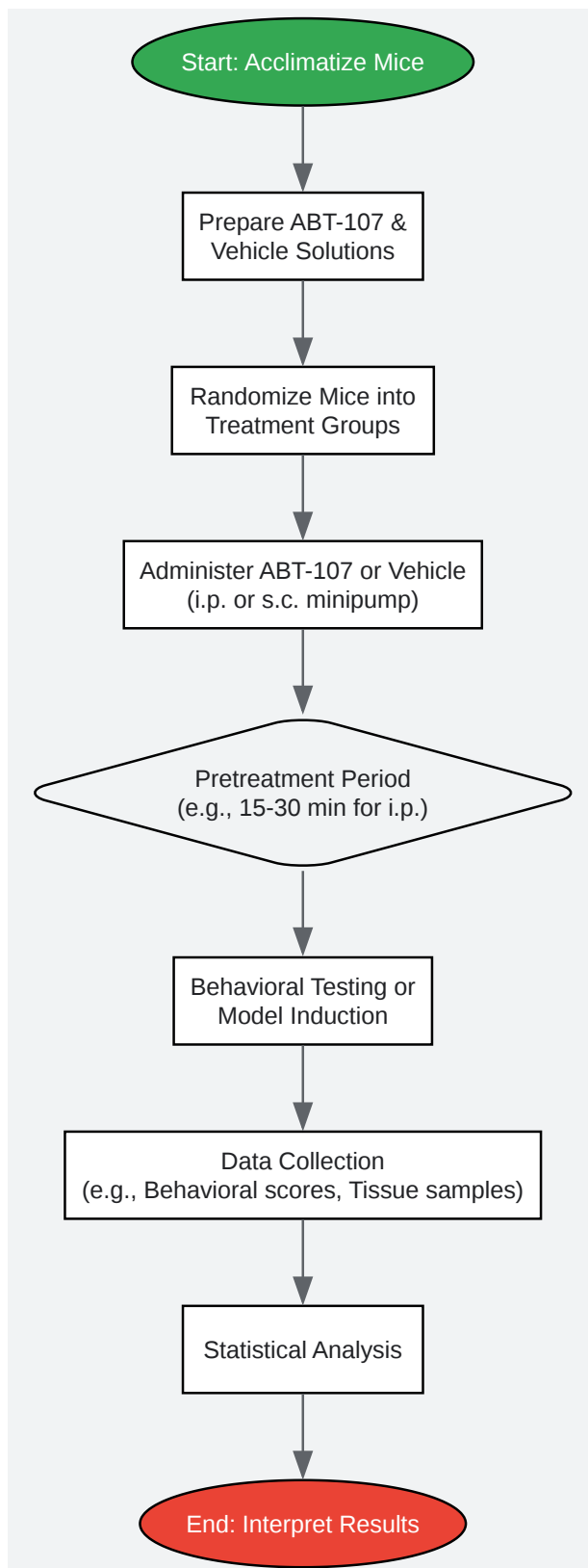
- Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
- Close the incision with wound clips or sutures.
- Post-Operative Care:
 - Administer post-operative analgesics as per institutional guidelines.
 - Monitor the mouse for recovery from anesthesia and for any signs of post-surgical complications.
 - House mice individually to prevent interference with the surgical site.
- Experimental Timeline:
 - Allow a period for drug delivery to establish before subsequent experimental manipulations (e.g., induction of a disease model).[4][5]
 - At the end of the study, euthanize the mice and explant the minipumps to verify drug delivery.

Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of ABT-107 via $\alpha 7$ nAChR activation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Effects of the novel $\alpha 7$ nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The $\alpha 7$ nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The $\alpha 7$ nicotinic receptor agonist ABT-107 protects against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Administration of the nicotinic acetylcholine receptor agonists ABT-089 and ABT-107 attenuates the reinstatement of nicotine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ABT-107 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614997#agh-107-dosage-for-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com